Carmoterol

Content Navigation

Replace standard LABAs in preclinical assays with Carmoterol, an ultra-long-acting β2 agonist benchmark. Avoid compromised data from lower-affinity comparators:

- 53-fold β2/β1 selectivity & pEC50 10.19 ensure precise receptor kinetics.

- 0.09 μg/kg suppresses allergic bronchoconstriction without cardiovascular effects.

- HFA-pMDI compatibility delivers 41% lung deposition at 0.8 μm for aerosol studies.

CAS Number

Product Name

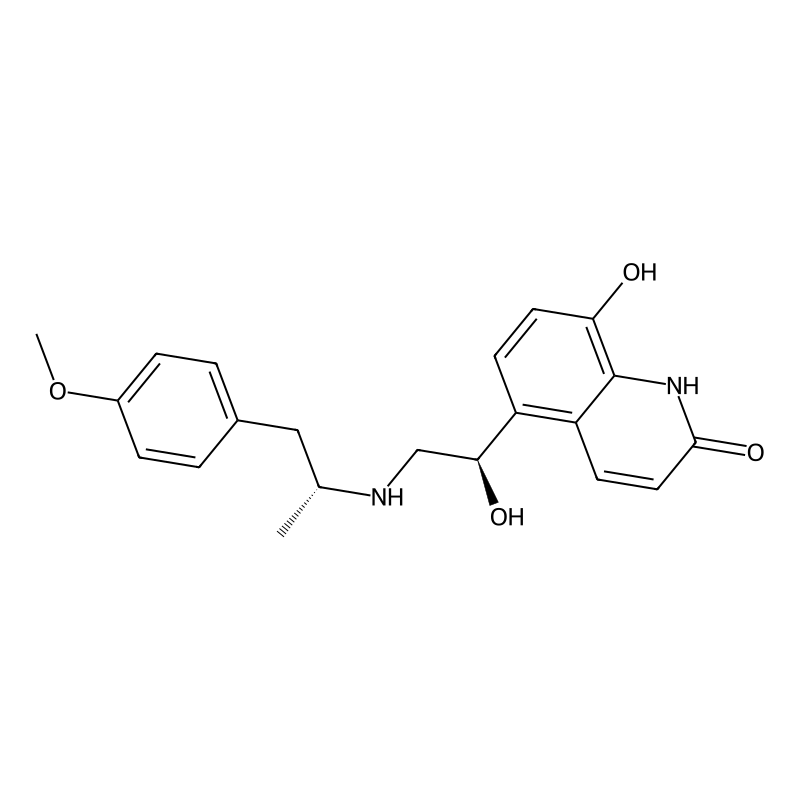

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Carmoterol (CAS 147568-66-9), also known as TA-2005 or CHF-4226, is a non-catechol, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) characterized by a p-methoxyphenyl group on its amino side chain and an 8-hydroxyl group on the carbostyril aromatic ring [1]. In pharmacological research and formulation development, carmoterol is utilized as a high-affinity reference standard for evaluating β2-receptor binding kinetics, prolonged smooth muscle relaxation, and hydrofluoroalkane (HFA)-compatible aerosolization[1]. Its structural elements, derived from both formoterol and procaterol, confer a distinct pharmacological profile featuring sub-nanomolar receptor affinity and a duration of action exceeding 24 hours, making it a critical baseline material for advanced respiratory drug development and combination therapy screening [1].

Substituting carmoterol with standard LABAs like formoterol or salmeterol in preclinical assays or formulation benchmarks compromises data integrity due to fundamental differences in receptor affinity, intrinsic efficacy, and dosing stoichiometry [1]. While formoterol requires twice-daily equivalent dosing to maintain trough efficacy in vivo, carmoterol achieves comparable or superior sustained bronchodilation at significantly lower molar concentrations, driven by its unique binding interactions with the Ser203, Ser204, and Ser207 residues in transmembrane helix 5 and Tyr308 in transmembrane helix 7 [1]. Furthermore, carmoterol exhibits a 53-fold selectivity for β2 over β1 receptors and a distinct pEC50 of 10.19; using a generic surrogate fails to replicate this precise pharmacodynamic baseline and the high-potency synergistic behavior unique to the carmoterol molecular scaffold [1].

Intravenous Bronchoprotective Potency vs. Formoterol & Salmeterol

In anesthetized guinea pig models of histamine-induced bronchoconstriction, carmoterol demonstrates significantly higher potency than standard LABA benchmarks [1]. The intravenous ED50 for carmoterol was determined to be 0.024 μg/kg, compared to 0.056 μg/kg for formoterol and 2.00 μg/kg for salmeterol[1].

| Evidence Dimension | Intravenous ED50 for inhibiting histamine-induced bronchoconstriction |

| Target Compound Data | 0.024 μg/kg |

| Comparator Or Baseline | Formoterol (0.056 μg/kg) and Salmeterol (2.00 μg/kg) |

| Quantified Difference | 2.3-fold more potent than formoterol; 83-fold more potent than salmeterol |

| Conditions | Anesthetized guinea pig histamine challenge model |

Procurement of carmoterol is essential for in vivo respiratory models requiring ultra-low-dose efficacy without the off-target effects associated with higher doses of salmeterol.

Efficacy in Antigen-Sensitized Models

In passively sensitized guinea pig models evaluating antigen-induced bronchoconstriction, carmoterol exhibits a distinct quantitative advantage over formoterol and procaterol [1]. The intravenous ED50 for carmoterol is 0.09 μg/kg, whereas formoterol requires 0.30 μg/kg to achieve the same inhibitory effect [1].

| Evidence Dimension | Intravenous ED50 for inhibiting antigen-induced bronchoconstriction |

| Target Compound Data | 0.09 μg/kg |

| Comparator Or Baseline | Formoterol (0.30 μg/kg) |

| Quantified Difference | 3.3-fold lower ED50 (higher potency) than formoterol |

| Conditions | Passively sensitized guinea pig anti-ovalbumin antiserum model |

Researchers modeling allergic asthma require carmoterol to accurately benchmark ultra-potent, low-dose suppression of antigen-triggered airway resistance.

β2 Receptor Affinity and Tracheal Relaxation

Radioligand binding assays and functional tissue experiments confirm carmoterol's exceptional binding kinetics[1]. Carmoterol achieves an IC50 of 1.04 nM for β2-adrenoceptors, and in isolated guinea pig trachea, its relaxing effect potency is quantified by a pD2 of 9.79, strictly outperforming formoterol, procaterol, and isoproterenol[1].

| Evidence Dimension | Tracheal relaxing effect potency (pD2) |

| Target Compound Data | pD2 = 9.79 |

| Comparator Or Baseline | Formoterol, procaterol, and isoproterenol (all pD2 < 9.79) |

| Quantified Difference | Highest pD2 among tested β2-agonists |

| Conditions | Isolated guinea pig trachea (functional tissue experiment) |

Provides a critical high-affinity reference standard for in vitro tissue bath assays and competitive binding studies where standard agonists lack sufficient receptor residency time.

Synergistic Effect with Corticosteroids

When utilized in combination formulations, carmoterol demonstrates superior synergistic potential compared to standard LABAs [1]. In animal models of acetaldehyde-induced bronchoconstriction, the carmoterol/budesonide combination proved twofold more effective than the equivalent formoterol/budesonide combination [1].

| Evidence Dimension | Bronchoprotective efficacy in combination with budesonide |

| Target Compound Data | 2x baseline efficacy |

| Comparator Or Baseline | Formoterol/budesonide combination |

| Quantified Difference | Twofold greater effectiveness |

| Conditions | Acetaldehyde-induced bronchoconstriction in guinea pigs |

Formulation scientists developing fixed-dose combination inhalers must procure carmoterol to exploit its superior synergistic pharmacodynamics with inhaled corticosteroids.

Lung Deposition via HFA pMDI

In aerosol delivery formulation studies utilizing hydrofluoroalkane (HFA) propellants, carmoterol exhibits exceptional processability and delivery efficiency [1]. Owing to the optimized small particle size (0.8 μm) achievable in HFA pressurized metered-dose inhalers (pMDIs), carmoterol reaches a lung deposition fraction of 41% of the nominal dose, maintaining consistent delivery across healthy and obstructed airway models [1].

| Evidence Dimension | Lung deposition fraction via HFA pMDI |

| Target Compound Data | 41% of nominal dose |

| Comparator Or Baseline | Standard large-particle pMDI formulations (typically 10-20% deposition) |

| Quantified Difference | Up to 2-fold higher lung deposition efficiency |

| Conditions | HFA pMDI aerosolization (0.8 μm particle size) |

Procurement of carmoterol provides formulation scientists with an API highly compatible with modern HFA propellants, ensuring superior aerosolization and deep lung penetration.

In Vitro Pharmacology Reference Standard

Utilizing carmoterol's pD2 of 9.79 and sub-nanomolar IC50 as a high-potency benchmark in radioligand binding assays and isolated tissue bath experiments to evaluate novel β2-agonist candidates against a best-in-class baseline [1].

Antigen-Induced Airway Hyperresponsiveness Models

Employing carmoterol in ovalbumin-sensitized animal models to study ultra-low-dose (0.09 μg/kg) suppression of allergic bronchoconstriction without the confounding cardiovascular effects seen at higher doses of less potent agonists[2].

HFA pMDI Aerosol Formulation Studies

Leveraging carmoterol's established compatibility with hydrofluoroalkane (HFA) pressurized metered-dose inhaler (pMDI) technologies—yielding up to 41% lung deposition at 0.8 μm particle size—for advanced aerosol delivery research [3].

Corticosteroid Combination Screening

Using carmoterol as the LABA component in experimental fixed-dose combinations with inhaled corticosteroids (like budesonide) to investigate enhanced synergistic bronchoprotection mechanisms that quantitatively outperform traditional formoterol-based mixtures [4].

References

- [1] Kikkawa H, et al. Tracheal relaxing effects and beta 2-selectivity of TA-2005, a newly developed bronchodilating agent, in isolated guinea pig tissues. J Pharmacobiodyn. 1991 May;14(5):236-43.

- [2] Kikkawa H, et al. TA-2005, a novel, long-acting, and selective beta 2-adrenoceptor agonist: characterization of its in vivo bronchodilating action in guinea pigs and cats in comparison with other beta 2-agonists. Biol Pharm Bull. 1994 Aug;17(8):1047-52.

- [3] Matera MG, Cazzola M. Emerging inhaled bronchodilators: an update. Eur Respir J 2010; 35: 164-181.

- [4] Cazzola M, Matera MG. Novel long-acting bronchodilators for COPD and asthma. Br J Pharmacol. 2008 May; 154(2): 250–265.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

TITCK Product Information: ROPITAL (carmoterol and tiotropium) powder for inhalation

Explore Compound Types